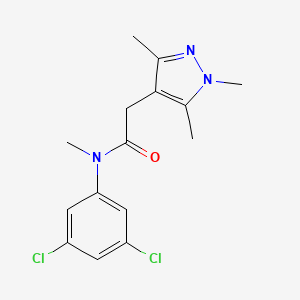
N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. DCTA is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of DCTA is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to its antifungal, antibacterial, and anti-inflammatory properties. DCTA has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Biochemical and Physiological Effects:
DCTA has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, leading to its antifungal, antibacterial, and anti-inflammatory properties. DCTA has also been found to exhibit antioxidant properties, which may be useful in the treatment of various diseases, including cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCTA in lab experiments is its ability to inhibit the growth of various fungi and bacteria, making it a useful tool for studying the mechanisms of these microorganisms. However, one of the limitations of using DCTA in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DCTA. One direction is the further investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the development of new drugs and therapies based on the properties of DCTA. Additionally, the mechanism of action of DCTA needs to be further elucidated to better understand its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, DCTA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of DCTA in the development of new drugs and therapies.
Métodos De Síntesis
DCTA can be synthesized through various methods, including the reaction between 3,5-dichloroaniline and 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the reaction with methyl chloroacetate. Another method involves the reaction between 3,5-dichloroaniline and 1,3,5-trimethylpyrazole-4-carbaldehyde, followed by the reaction with methylamine.
Aplicaciones Científicas De Investigación
DCTA has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties. DCTA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-14(10(2)20(4)18-9)8-15(21)19(3)13-6-11(16)5-12(17)7-13/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNLVLBNMCUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)
![[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)

![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)

![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)
![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)
